Cdc25A (80-93) (human)
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Overview
Description
Cdc25A (80-93) (human) is a polypeptide that plays a crucial role in cell cycle regulation. It is a segment of the larger Cdc25A protein, which is a member of the Cdc25 family of dual-specificity phosphatases. These phosphatases are responsible for removing phosphate groups from phosphorylated tyrosine and serine/threonine residues. Cdc25A (80-93) (human) is involved in controlling cell proliferation and tumorigenesis by regulating the expression of proteins involved in cyclin D1 regulation and the G1/S transition of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
Cdc25A (80-93) (human) has several scientific research applications, particularly in the fields of cancer research and cell cycle studies. Some key applications include:
Cancer Research: Cdc25A (80-93) (human) is used to study the mechanisms of tumorigenesis and to develop potential cancer therapies.
Cell Cycle Studies: Researchers use this peptide to investigate the role of Cdc25A in cell cycle regulation, particularly its involvement in the G1/S transition.
Mechanism of Action
Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.
Comparison with Similar Compounds
Cdc25A (80-93) (human) is part of the Cdc25 family, which includes Cdc25A, Cdc25B, and Cdc25C. These phosphatases share similarities but also have distinct roles:
Cdc25A: Primarily involved in the G1/S transition and early cell cycle regulation.
Cdc25B: Plays a major role in the G2/M transition and is involved in mitotic entry.
Cdc25C: Also involved in the G2/M transition but has distinct regulatory mechanisms compared to Cdc25B.
The uniqueness of Cdc25A (80-93) (human) lies in its specific sequence and its role in regulating cyclin D1 and the G1/S transition, making it a valuable tool for studying cell cycle dynamics and developing targeted therapies.
Biological Activity
Cdc25A (80-93) is a critical peptide fragment derived from the human Cdc25A protein, which plays a significant role in regulating the cell cycle and apoptosis. This article delves into the biological activity of Cdc25A, focusing on its mechanisms, implications in cancer, and recent research findings.
Overview of Cdc25A Function
Cdc25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by dephosphorylating inhibitory residues. This action is crucial for cell cycle progression, particularly during the G1/S and G2/M transitions. The protein consists of two main domains: an N-terminal regulatory domain and a C-terminal catalytic domain, which together facilitate its role in cell cycle regulation and response to DNA damage.
- Activation of CDKs :
-
Regulation by Phosphorylation :
- Cdc25A itself is regulated through phosphorylation by various kinases such as Chk1 and GSK3β. These modifications can either enhance or inhibit its activity, impacting cell cycle dynamics .
- Phosphorylation at specific residues can lead to its degradation via ubiquitin-mediated pathways, thus controlling its levels during the cell cycle .
- Role in Apoptosis :
Implications in Cancer
Cdc25A is frequently overexpressed in various cancers, including breast carcinoma and hepatocellular carcinoma. This overexpression correlates with poor prognosis and aggressive tumor behavior. Its role as a transcriptional target of oncogenes like Myc further underscores its importance in cancer biology .
Table 1: Association of Cdc25A with Different Cancer Types
Cancer Type | Overexpression Rate | Prognostic Impact |
---|---|---|
Breast Carcinoma | ~47% | Poor prognosis |
Hepatocellular Carcinoma | Significant | Unknown |
Neuroblastoma | ~80% (mRNA level) | Variable |
Recent Research Findings
Recent studies have focused on developing inhibitors targeting Cdc25A to explore therapeutic avenues for cancer treatment:
- Inhibitor Discovery : A pharmacophore-guided approach led to the identification of naphthoquinone-based compounds that inhibit Cdc25 activity. These inhibitors demonstrated significant effects on cell viability and induced apoptosis in cancer cell lines .
- Cell Cycle Effects : Treatment with these inhibitors resulted in G1/S arrest or accumulation at G2/M phase depending on the specific compound used. Flow cytometric analysis confirmed these findings by showing altered DNA content in treated cells .
- Case Studies : In vivo models using zebrafish embryos showed that Cdc25 inhibitors could reduce tumor size and metastasis, indicating their potential for clinical application .
Properties
Molecular Formula |
C60H90N14O24S |
---|---|
Molecular Weight |
1423.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |
InChI Key |
MISDPONGDAVIAY-KKXVGTAUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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